2-(1-Pentylpiperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-Pentylpiperidin-4-yl)ethan-1-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 2-(1-Pentylpiperidin-4-yl)ethan-1-ol is Glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that is essential for various biochemical pathways .
Mode of Action
This compound interacts with GLS1, inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, leading to changes in cellular metabolism .
Biochemical Pathways
The inhibition of GLS1 affects the glutamine-glutamate pathway . This disruption can lead to a decrease in the production of glutamate, which is a key neurotransmitter in the brain. It also affects other downstream biochemical pathways that rely on the availability of glutamate .
Result of Action
The inhibition of GLS1 by this compound leads to changes in cellular metabolism, specifically the reduction in glutamate production . This can have various molecular and cellular effects, depending on the specific cell type and its reliance on the glutamine-glutamate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pentylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 1-pentylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Pentylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1-Pentylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
IUPAC Name |
2-(1-pentylpiperidin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-8-13-9-5-12(6-10-13)7-11-14/h12,14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUMUVBHQVKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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